Atto 465 NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atto 465 NHS ester is a novel fluorescent label derived from the well-known dye Acriflavine. It is designed for high sensitivity applications, including single molecule detection, and is commonly used in the life sciences for labeling DNA, RNA, or proteins. The compound is characterized by strong absorption, good fluorescence, large Stokes-shift, good water solubility, and high triplet quantum yield .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Atto 465 NHS ester involves the reaction of Atto 465 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Primary Reaction Mechanism: Amine Conjugation

Atto 465 NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds .

Key steps in the reaction:

-

Deprotonation of Amines : At pH 8.0–9.0, primary amines (pKa ~10.5) are partially deprotonated, enhancing their nucleophilicity .

-

NHS Ester Activation : The NHS ester reacts with the deprotonated amine, releasing N-hydroxysuccinimide and forming a covalent bond .

-

Competing Hydrolysis : In aqueous solutions, the NHS ester reacts with water, leading to hydrolysis and irreversible inactivation .

Reaction Conditions and Optimization

Optimal parameters for efficient labeling:

Example protocol for protein labeling :

-

Dissolve 1–5 mg protein in 1 mL pH 8.3 bicarbonate buffer.

-

Prepare 1 mg/mL this compound in anhydrous DMF.

-

Mix dye and protein solutions at a 10:1 molar ratio.

-

Incubate at 25°C for 2 hours.

-

Purify via gel filtration (e.g., Sephadex G-25).

Competing Hydrolysis Reaction

The NHS ester group hydrolyzes in aqueous environments, producing a non-reactive carboxylic acid derivative :

Atto 465 NHS ester+H2O→Atto 465 COOH+N hydroxysuccinimide

Hydrolysis kinetics :

Derivatization Reactions

This compound has been modified for specialized applications:

Example: Synthesis of Atto 465-p :

-

Reaction with 2,3,4,5,6-pentafluoroaniline :

-

Nucleophilic aromatic substitution replaces the NHS ester group.

-

-

Applications :

Oligonucleotide Labeling

This compound is used to label amino-modified DNA/RNA probes :

Yield : ≥80% labeling efficiency under optimized conditions .

Comparative Reactivity

This compound exhibits distinct reactivity compared to other dyes:

| Property | This compound | Atto 590 NHS Ester | EQ0 NHS Ester |

|---|---|---|---|

| Primary Use | Biomolecule labeling | Protein tracking | FRET quenching |

| λ<sub>ex</sub> | 465 nm | 590 nm | 445 nm |

| Reaction Rate | Moderate | Fast | Slow |

Aplicaciones Científicas De Investigación

Properties of Atto 465 NHS Ester

This compound is characterized by:

- Chemical Structure : A derivative of the well-known dye Acriflavin.

- Absorption and Emission : Absorption maximum at approximately 453 nm and emission peak at around 509 nm.

- Stokes Shift : Notably large Stokes shift of 55 nm.

- Photostability : High thermal and photochemical stability, making it suitable for prolonged imaging sessions.

These properties make this compound particularly useful for high-resolution microscopy and sensitive detection methods.

Multiplex Immunofluorescence

One of the most significant applications of this compound is in multiplex immunofluorescence (mIF). This technique allows for the simultaneous visualization of multiple target proteins within a single tissue section. The addition of Atto 465 to mIF panels enhances the flexibility of detection due to its unique excitation properties.

Case Study: Use in mIF Panels

A study demonstrated that using Atto 465-pentafluoroaniline (a derivative of Atto 465) as a nuclear stain enabled the detection of multiple proteins without spectral overlap. This was achieved by:

- Labeling Protocol : Cells were stained with Atto 465-p at varying concentrations (0.5–4 µM) alongside traditional nuclear stains like Hoechst 33342.

- Imaging Techniques : Confocal microscopy was employed to visualize staining patterns.

- Results : The study reported an overlap coefficient R between Hoechst 33342 and Atto 465-p of R=0.8043, indicating a high degree of colocalization in various tissue types (see Table 1).

| Tissue Type | Hoechst 33342 to Atto 465-p Overlap Coefficient R |

|---|---|

| Human FFPE tonsil | 0.865 |

| Mouse frozen lymph node | 0.877 |

| Human FFPE kidney | 0.655 |

This demonstrates that Atto 465 can effectively serve as a nuclear counterstain while allowing for the detection of additional target proteins.

Cellular Imaging

This compound is also employed in cellular imaging applications. Its ability to stain nuclei specifically makes it an excellent candidate for visualizing cellular structures in various experimental setups.

Example Application: Staining Peritoneal Exudate Cells

In a practical application, BALB/cJ mice were used to collect peritoneal exudate cells, which were then stained with Atto 465-p. The methodology included:

- Cell Collection : Cells were harvested via peritoneal lavage.

- Staining Procedure : After fixation with paraformaldehyde, cells were stained with Atto 465-p at concentrations ranging from 0.5 to 4 µM.

- Imaging : Fluorescent microscopy revealed distinct nuclear staining patterns comparable to established dyes like Hoechst.

This application showcases Atto 465's effectiveness in enhancing visibility in cellular studies.

Biochemical Assays

This compound is also utilized in biochemical assays due to its reactive NHS ester group, which readily conjugates with amine-containing biomolecules such as proteins and peptides.

Application Example: Protein Labeling

The reactivity of this compound allows for:

- Conjugation with Antibodies : Facilitating the development of highly sensitive immunoassays.

- Single-Molecule Detection : Due to its high quantum yield and photostability, it is suitable for experiments requiring detection at low concentrations.

Mecanismo De Acción

The mechanism of action of Atto 465 NHS ester involves the formation of a stable amide bond with amino groups on the target molecule. This covalent attachment ensures that the fluorescent dye remains bound to the target, allowing for precise detection and imaging. The dye’s strong absorption and fluorescence properties enable high sensitivity and resolution in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- Atto 425 NHS ester

- Atto 488 NHS ester

- Atto 532 NHS ester

- Atto 565 NHS ester

- Atto 590 NHS ester

- Atto 647N NHS ester

Uniqueness

Atto 465 NHS ester is unique due to its large Stokes-shift, high triplet quantum yield, and strong fluorescence. These properties make it particularly suitable for single molecule detection and high-resolution microscopy, setting it apart from other similar compounds .

Propiedades

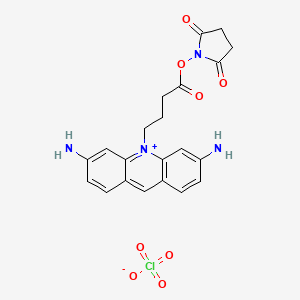

Fórmula molecular |

C21H21ClN4O8 |

|---|---|

Peso molecular |

492.9 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |

InChI |

InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |

Clave InChI |

CPFRVHUKGXRWIX-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.